molecular formula C11H9ClO3S B13912941 4-Methoxy-2-naphthalenesulfonyl chloride

4-Methoxy-2-naphthalenesulfonyl chloride

Cat. No.: B13912941
M. Wt: 256.71 g/mol
InChI Key: XIBJNAWXSGGGDS-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthalenesulfonyl chloride is a useful research compound. Its molecular formula is C11H9ClO3S and its molecular weight is 256.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-naphthalenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-naphthalenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

4-methoxynaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-11-7-9(16(12,13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI Key

XIBJNAWXSGGGDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Methoxy 2 Naphthalenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The core reactivity of arylsulfonyl chlorides, including 4-methoxy-2-naphthalenesulfonyl chloride, involves the substitution of the chloride ion by a nucleophile. nih.gov The reaction generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. rsc.org The incoming nucleophile attacks the electrophilic sulfur, leading to a transition state and subsequent departure of the chloride leaving group. rsc.org

The hydrolysis of sulfonyl chlorides, the reaction with water, yields the corresponding sulfonic acid. Kinetic studies on various substituted benzenesulfonyl chlorides in water have shown that the reaction proceeds via an Sₙ2 mechanism. rsc.org The rate of hydrolysis is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group, tend to decrease the rate of hydrolysis compared to electron-withdrawing groups. This is because electron-donating groups reduce the electrophilicity of the sulfonyl sulfur, making it less susceptible to nucleophilic attack by water. For instance, the hydrolysis of 4-methoxybenzenesulfonyl chloride is slower than that of benzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride. rsc.orgresearchgate.net The process involves both a neutral water reaction (solvolysis) and an alkaline hydrolysis reaction, with the latter being significantly faster due to the stronger nucleophilicity of the hydroxide (B78521) ion. rsc.org

Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides

Substituent (at para-position)Relative Rate Constant (k_rel)Effect on Reactivity
-OCH₃SlowerElectron-donating, deactivates the sulfonyl group towards nucleophilic attack.
-CH₃SlowerWeakly electron-donating, deactivates.
-HReferenceBaseline reactivity.
-BrFasterElectron-withdrawing (inductive effect), activates.
-NO₂FasterStrongly electron-withdrawing, strongly activates.

This table illustrates the general trend of substituent effects on the hydrolysis of arylsulfonyl chlorides, based on data for benzenesulfonyl chloride derivatives. rsc.orgresearchgate.net

4-Methoxy-2-naphthalenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. nih.govlibretexts.org This reaction is a cornerstone of sulfonamide synthesis, a functional group prevalent in many pharmaceutical compounds. researchgate.net The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur, followed by the elimination of hydrogen chloride. rsc.org A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl generated during the reaction. researchgate.netorgsyn.org The reactivity of the amine is a key factor; primary amines generally react faster than secondary amines due to reduced steric hindrance and higher nucleophilicity. rsc.org

Table 2: Examples of Sulfonamide Formation

Sulfonyl ChlorideAmine NucleophileProductBase/Solvent
4-Methoxy-2-naphthalenesulfonyl chlorideAnilineN-phenyl-4-methoxy-2-naphthalenesulfonamidePyridine
4-Methoxy-2-naphthalenesulfonyl chloridePiperidine1-[(4-Methoxy-2-naphthalenyl)sulfonyl]piperidineTriethylamine/DCM
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideTriethylamine/DCM
4-Methylbenzenesulfonyl chloride2-AminophenolN-(2-hydroxyphenyl)-4-methylbenzenesulfonamideBase

This table provides illustrative examples of the types of sulfonamides that can be synthesized from the reaction of sulfonyl chlorides with various amines. researchgate.netorgsyn.org

Analogous to reactions with amines, 4-methoxy-2-naphthalenesulfonyl chloride reacts with alcohols in the presence of a base (like pyridine) to yield sulfonate esters. libretexts.org In this reaction, the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's carbon center. libretexts.orglibretexts.org The resulting sulfonate group is an excellent leaving group, making these esters useful intermediates in further substitution reactions. libretexts.org

Reactions with sulfur nucleophiles, such as thiols, produce thiosulfonate esters. For example, naphthalene-2-sulfonyl chloride has been shown to react with various thiol compounds. nih.govnih.gov The mechanism is a similar nucleophilic substitution at the sulfur atom, with the thiol acting as the nucleophile.

Radical Pathways and Single-Electron Transfer Processes Involving Sulfonyl Chlorides

While nucleophilic substitution is the dominant pathway, sulfonyl chlorides can also participate in radical reactions. Under specific conditions, such as visible-light photoredox catalysis, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•). This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride. These highly reactive sulfonyl radicals can then engage in various transformations, such as addition to alkenes or alkynes, providing pathways to complex sulfur-containing molecules that are distinct from two-electron pathways.

Elimination Reactions and Sulfene (B1252967) Intermediate Chemistry

For sulfonyl chlorides that possess a hydrogen atom on the carbon adjacent to the sulfonyl group (an α-hydrogen), an elimination reaction can occur in the presence of a base. This E2-type elimination generates a highly reactive intermediate known as a sulfene (R₂C=SO₂). However, 4-methoxy-2-naphthalenesulfonyl chloride is an arylsulfonyl chloride and lacks α-hydrogens. Therefore, it cannot undergo this type of elimination reaction to form a sulfene intermediate. Its reactivity is confined to substitution at the sulfur atom or reactions involving the aromatic ring system.

Palladium-Catalyzed Transformations and Desulfonylative Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C and C-heteroatom bond formation. sigmaaldrich.comlibretexts.org Arylsulfonyl chlorides can participate in these reactions, not as a source of the sulfonyl group, but as an arylating agent through a desulfonylative coupling process. researchgate.net In these transformations, a palladium(0) catalyst can insert into the C-S bond of the arylsulfonyl chloride, leading to the extrusion of sulfur dioxide (SO₂) and the formation of an arylpalladium(II) intermediate. This intermediate can then participate in classic cross-coupling cycles (like Suzuki, Stille, or Heck reactions) to form new C-C bonds. researchgate.netwhiterose.ac.uk This desulfonylative pathway makes arylsulfonyl chlorides valuable alternatives to aryl halides in cross-coupling chemistry. nih.gov

Stereochemical Aspects of Reactions Involving Sulfonyl Chlorides

The initial reaction between a chiral alcohol and a sulfonyl chloride, like 4-methoxy-2-naphthalenesulfonyl chloride, in the presence of a base (e.g., pyridine), proceeds with retention of configuration at the stereogenic center of the alcohol. chegg.comyoutube.comyoutube.com This is a crucial feature of the sulfonylation reaction. The mechanism involves the oxygen atom of the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com Throughout this process, the carbon-oxygen bond of the chiral alcohol remains intact. chegg.combartleby.com Since the reaction does not occur at the chiral carbon center, its stereochemical configuration is preserved in the resulting sulfonate ester product. youtube.comyoutube.com

Once the alcohol is converted into a sulfonate ester (e.g., a 4-methoxy-2-naphthalenesulfonate), the sulfonate group becomes an excellent leaving group, far superior to the original hydroxyl group. chegg.combartleby.com This "activated" intermediate can then undergo nucleophilic substitution reactions. When a nucleophile displaces the sulfonate ester group in a bimolecular nucleophilic substitution (SN2) reaction, the attack occurs at the carbon atom that was originally part of the alcohol. This SN2 mechanism involves a backside attack by the nucleophile, which leads to a predictable and clean inversion of configuration at the chiral center. youtube.comlibretexts.orgnih.gov

The combination of these two steps—sulfonate ester formation with retention of configuration, followed by SN2 displacement with inversion of configuration—provides a powerful and reliable method for achieving a net stereochemical inversion at a chiral carbon. libretexts.orgnih.gov This two-step sequence allows for the controlled synthesis of specific stereoisomers that might be difficult to obtain through direct substitution of the alcohol, which often requires harsh acidic conditions that can lead to loss of stereochemical integrity via SN1 mechanisms. youtube.com

The stereochemical progression can be summarized as follows:

Reaction StepReactantsProductStereochemical Outcome at Chiral Carbon
1. Sulfonylation Chiral Alcohol + 4-Methoxy-2-naphthalenesulfonyl chloride4-Methoxy-2-naphthalenesulfonate EsterRetention of Configuration
2. Nucleophilic Substitution (SN2) 4-Methoxy-2-naphthalenesulfonate Ester + NucleophileSubstituted ProductInversion of Configuration
Overall Transformation Chiral AlcoholSubstituted ProductNet Inversion of Configuration

This predictable control over stereochemistry makes sulfonyl chlorides indispensable reagents in modern asymmetric synthesis.

Applications in Advanced Organic Synthesis and Reagent Chemistry

Formation of Sulfonamides as Key Synthetic Intermediates

4-Methoxy-2-naphthalenesulfonyl chloride is a highly reactive sulfonylating agent used in the synthesis of sulfonamides, a crucial functional group in medicinal chemistry and organic synthesis. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. libretexts.orgnih.gov This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. beilstein-journals.orgyoutube.com

The resulting 4-methoxy-2-naphthalenesulfonamides serve as valuable intermediates in the synthesis of a wide array of complex molecules. The methoxy (B1213986) group on the naphthalene (B1677914) ring can influence the electronic properties and solubility of the resulting sulfonamide, while the bulky naphthalenesulfonyl moiety can impart specific steric and conformational constraints. These characteristics are often exploited in drug design and the development of chiral auxiliaries.

The formation of sulfonamides from 4-Methoxy-2-naphthalenesulfonyl chloride is a versatile and high-yielding reaction, applicable to a diverse range of amine substrates. The reaction conditions can often be tailored to accommodate sensitive functional groups within the amine starting material.

Amine TypeReaction ConditionsProductYield
Primary Aliphatic AmineBase (e.g., Triethylamine), CH2Cl2N-alkyl-4-methoxy-2-naphthalenesulfonamideHigh
Secondary Aliphatic AmineBase (e.g., Pyridine), THFN,N-dialkyl-4-methoxy-2-naphthalenesulfonamideGood to High
Primary Aromatic AmineBase (e.g., Pyridine), 0-25 °CN-aryl-4-methoxy-2-naphthalenesulfonamideHigh
Secondary Aromatic AmineBase, Elevated TemperatureN-alkyl-N-aryl-4-methoxy-2-naphthalenesulfonamideModerate to Good

Synthesis of Sulfonate Esters

In addition to reacting with amines, 4-Methoxy-2-naphthalenesulfonyl chloride readily reacts with alcohols to form sulfonate esters. This reaction, known as sulfonylation, is a common method for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate). beyondbenign.org The reaction mechanism involves the attack of the alcohol's oxygen atom on the sulfonyl chloride, again typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

The resulting 4-methoxy-2-naphthalenesulfonate esters are stable and can be isolated. Their utility lies in their susceptibility to nucleophilic substitution and elimination reactions. The sulfonate group is an excellent leaving group, facilitating a wide range of transformations. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. beyondbenign.org

Alcohol TypeBaseSolventProduct
Primary AlcoholPyridineDichloromethanePrimary Alkyl 4-methoxy-2-naphthalenesulfonate
Secondary AlcoholTriethylamineTetrahydrofuranSecondary Alkyl 4-methoxy-2-naphthalenesulfonate
PhenolPotassium CarbonateAcetoneAryl 4-methoxy-2-naphthalenesulfonate

Role in Coupling Reactions and Cross-Coupling Methodologies

While direct participation of sulfonyl chlorides in common palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira is not typical, the sulfonate esters derived from 4-Methoxy-2-naphthalenesulfonyl chloride can be employed in such transformations. Aryl sulfonates, for instance, can serve as coupling partners in Suzuki reactions, providing an alternative to aryl halides. organic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While sulfonyl chlorides are not direct substrates, the conversion to a halide or triflate would be necessary for participation. Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, would require prior conversion of the sulfonyl chloride. organic-chemistry.orgwikipedia.org

Electrophilic Aromatic Substitution Reactions Mediated by Sulfonyl Chlorides

Sulfonyl chlorides can act as electrophiles in Friedel-Crafts type reactions to form sulfones. libretexts.org In a typical Friedel-Crafts reaction, a Lewis acid catalyst, such as aluminum chloride, is used to activate the sulfonyl chloride, generating a sulfonyl cation or a highly polarized complex. beyondbenign.orgwikipedia.org This electrophile then attacks an electron-rich aromatic ring, leading to the formation of a new carbon-sulfur bond.

In the case of 4-Methoxy-2-naphthalenesulfonyl chloride, the electrophilic aromatic substitution would result in the formation of a diaryl sulfone. The electron-donating methoxy group on the naphthalene ring of the sulfonyl chloride itself can influence the reactivity of the reagent. The reaction would proceed with another aromatic compound, and the position of substitution on that ring would be governed by its own directing groups.

Annulation and Cycloaddition Reactions Utilizing Sulfonyl Chloride Reagents

Sulfonyl chlorides are known to participate in various annulation and cycloaddition reactions. wikipedia.org For instance, under specific conditions, they can react with alkenes and alkynes in [2+2] cycloadditions to form four-membered sulfur-containing rings. These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate.

While specific examples involving 4-Methoxy-2-naphthalenesulfonyl chloride in such reactions are not extensively documented, its general reactivity as a sulfonyl chloride suggests its potential utility in this area. The naphthalene moiety could introduce unique steric and electronic properties to the resulting cycloadducts, potentially influencing the stereochemical outcome of the reaction.

Protecting Group Chemistry Employing Naphthalenesulfonyl Moieties

The 4-methoxy-2-naphthalenesulfonyl group can be used as a protecting group for amines. organic-chemistry.org The reaction of 4-Methoxy-2-naphthalenesulfonyl chloride with a primary or secondary amine forms a stable sulfonamide. chim.it This sulfonamide is generally resistant to a wide range of reaction conditions, effectively protecting the amine functionality from unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgresearchgate.net

The key advantage of a protecting group is the ability to remove it selectively under specific conditions. Naphthalenesulfonyl groups, in general, are known to be cleavable under reductive conditions. masterorganicchemistry.com For instance, reagents like magnesium in methanol (B129727) can be used to deprotect the amine. masterorganicchemistry.com The choice of the 4-methoxy-2-naphthalenesulfonyl group over other sulfonyl protecting groups might be influenced by factors such as the ease of introduction, stability, and the specific conditions required for its removal, which can be fine-tuned by the substituents on the naphthalene ring.

Functional Group to be ProtectedProtecting GroupDeprotection Conditions
Primary Amine4-methoxy-2-naphthalenesulfonylReductive cleavage (e.g., Mg/MeOH)
Secondary Amine4-methoxy-2-naphthalenesulfonylReductive cleavage (e.g., Mg/MeOH)

Catalytic Roles and Reagent Design in Complex Molecule Synthesis

While 4-Methoxy-2-naphthalenesulfonyl chloride is primarily used as a stoichiometric reagent, its derivatives can be incorporated into the design of catalysts and more complex reagents. For example, a sulfonamide derived from this compound could be part of a larger ligand structure for a metal catalyst. The naphthalenesulfonyl moiety could influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity.

In the context of reagent design, the 4-methoxy-2-naphthalenesulfonyl group can be attached to a solid support to create a polymer-bound sulfonylating agent. Such a reagent would offer the advantage of simplified purification, as the excess reagent and byproducts could be removed by simple filtration. This approach is particularly valuable in combinatorial chemistry and high-throughput synthesis. The synthesis of natural products often involves multi-step sequences where the specific reactivity and steric bulk of reagents like 4-Methoxy-2-naphthalenesulfonyl chloride can be strategically employed. nih.govmsu.edu

Integration into Multicomponent Reactions and Cascade Processes

4-Methoxy-2-naphthalenesulfonyl chloride is a valuable reagent in advanced organic synthesis, demonstrating significant potential for integration into multicomponent reactions (MCRs) and cascade processes. These methodologies are highly sought after in modern synthetic chemistry for their efficiency in constructing complex molecular architectures from simple precursors in a single operation, thereby reducing step counts, resource consumption, and waste generation. The reactivity of the sulfonyl chloride group, coupled with the electronic and steric properties of the methoxynaphthalene scaffold, allows this compound to participate in a variety of transformations that generate structurally diverse molecules.

The primary role of 4-methoxy-2-naphthalenesulfonyl chloride in these reactions is to serve as a source of the 4-methoxy-2-naphthalenesulfonyl moiety. This functional group can be strategically incorporated into the final product to impart specific physicochemical properties or to act as a crucial building block for further synthetic elaborations.

Multicomponent Reactions

Multicomponent reactions, by definition, involve the combination of three or more starting materials in a single reaction vessel to form a product that contains substantial portions of all the initial reactants. The utility of sulfonyl chlorides in such reactions is expanding, particularly in the synthesis of complex sulfonamides and other sulfur-containing heterocyles.

One notable example of a multicomponent reaction involving sulfonyl chlorides is the visible-light-driven photoredox-catalyzed synthesis of indolines. In a representative transformation, a 2-vinylaniline, a sulfonyl chloride, and a sulfur ylide can be combined to afford highly substituted indolines. nih.gov In this context, 4-methoxy-2-naphthalenesulfonyl chloride could be employed to introduce the bulky and electronically rich naphthalenesulfonyl group onto the indoline (B122111) framework. The reaction proceeds through the generation of a sulfonyl radical, which then engages in a cascade of radical addition and cyclization steps.

Another significant application is in tandem N-sulfonylation/Ugi four-component reactions. rsc.org This approach allows for the synthesis of pseudopeptides linked to a sulfonamide scaffold. The process typically involves a sulfonyl chloride, an amino acid, an amine, an aldehyde, and an isocyanide. Here, 4-methoxy-2-naphthalenesulfonyl chloride would react with the amino acid to form an N-sulfonylated carboxylic acid in situ, which then participates in the subsequent Ugi reaction. rsc.org

The following table summarizes a representative multicomponent reaction where 4-methoxy-2-naphthalenesulfonyl chloride could be a key reactant.

Reaction TypeReactantsProductPotential Yield (%)Ref.
Photoredox-Catalyzed Indoline Synthesis2-Vinylaniline, 4-Methoxy-2-naphthalenesulfonyl chloride, Sulfur YlideSubstituted Indoline75-85 nih.gov
Tandem N-sulfonylation/Ugi ReactionGlycine, Benzylamine, Benzaldehyde, Isocyanide, 4-Methoxy-2-naphthalenesulfonyl chloridePseudopeptide-Sulfonamide Conjugate80-90 rsc.org

Note: The yields are based on similar reactions reported in the literature and represent potential outcomes for reactions involving 4-Methoxy-2-naphthalenesulfonyl chloride.

Cascade Processes

Cascade reactions, also known as tandem or domino reactions, are a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, where the product of one step becomes the substrate for the next. The integration of 4-methoxy-2-naphthalenesulfonyl chloride into such processes can lead to the rapid assembly of complex heterocyclic systems.

A pertinent example is the cascade sulfonylation/[2+3]-cycloaddition reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides, which yields highly substituted pyrroles. nih.gov In this type of reaction, an arylsulfonyl moiety is first introduced, followed by a cycloaddition event. The use of a reagent derived from 4-methoxy-2-naphthalenesulfonyl chloride could lead to the formation of pyrroles bearing the naphthalenesulfonyl group, which are of interest in medicinal chemistry.

Furthermore, the visible-light-induced hydrosulfonylation of alkenes represents another cascade process where 4-methoxy-2-naphthalenesulfonyl chloride can be utilized. nih.gov This reaction involves the addition of a sulfonyl radical to an alkene, followed by a hydrogen atom transfer, to afford hydrosulfonylated products. This method is particularly useful for the late-stage functionalization of complex molecules.

The table below outlines a representative cascade reaction where 4-methoxy-2-naphthalenesulfonyl chloride could be a key participant.

Reaction TypeReactantsProductPotential Yield (%)Ref.
Sulfonylation/[2+3]-Cycloadditiongem-Dibromoalkene, Arylsulfonyl Methyl Isocyanide derived from 4-Methoxy-2-naphthalenesulfonyl chloride2,4-Disulfonylpyrrole70-80 nih.gov
Visible-Light HydrosulfonylationAlkene, 4-Methoxy-2-naphthalenesulfonyl chlorideHydrosulfonylated Alkane85-95 nih.gov

Note: The yields are based on similar reactions reported in the literature and represent potential outcomes for reactions involving 4-Methoxy-2-naphthalenesulfonyl chloride.

The integration of 4-methoxy-2-naphthalenesulfonyl chloride into multicomponent and cascade reactions offers a powerful strategy for the synthesis of complex and diverse molecular structures. The ability to introduce the 4-methoxy-2-naphthalenesulfonyl group in a single, efficient step enhances the appeal of these methodologies for applications in drug discovery and materials science.

Derivatization Strategies in Analytical Chemistry

Pre-column Derivatization for Enhanced Chromatographic Detection

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. This approach is widely used to improve the separation and detection characteristics of compounds that lack a suitable chromophore or fluorophore, or exhibit poor chromatographic retention. 4-Methoxy-2-naphthalenesulfonyl chloride reacts with specific functional groups to form stable derivatives with enhanced spectroscopic properties.

4-Methoxy-2-naphthalenesulfonyl chloride is effective for the derivatization of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide derivative. This process is typically carried out in a slightly alkaline medium to facilitate the reaction.

Table 1: HPLC Analysis of Amines Derivatized with Naphthalenesulfonyl Chloride

AnalyteFunctional GroupDerivatizing AgentDetection WavelengthCorrelation Coefficient (r)
NeomycinPrimary Amine2-Naphthalenesulfonyl Chloride254 nm0.9996
SpectinomycinSecondary Amine2-Naphthalenesulfonyl Chloride254 nm0.9997 - 0.9999

This table is generated based on data from analogous derivatization reactions.

While less common than for amines, sulfonyl chlorides like 4-methoxy-2-naphthalenesulfonyl chloride can also be used to derivatize alcohols and phenols. The reaction results in the formation of sulfonate esters. This derivatization is particularly useful for enhancing the detectability of aliphatic alcohols and phenols that lack strong UV-absorbing or fluorescent properties. nih.govepa.gov

The derivatization of these hydroxyl compounds typically requires a catalyst, such as a tertiary amine (e.g., pyridine (B92270) or triethylamine), to proceed efficiently. The resulting sulfonate esters are stable and exhibit the desirable chromatographic and spectroscopic properties conferred by the naphthalene (B1677914) group. For example, various sulfonyl chlorides have been employed as derivatizing agents for phenols to facilitate their analysis by HPLC with fluorescence and UV detection. epa.gov

In addition to enhancing UV and fluorescence detection, derivatization with sulfonyl chlorides can significantly improve the sensitivity of analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). The introduction of a sulfonyl group can enhance the ionization efficiency of the analyte in the ESI source.

Derivatization reagents containing functional groups with high proton affinity can increase the sensitivity for analytes in LC-ESI-MS/MS. nih.gov For instance, the analysis of steroidal estrogens has been improved by derivatization with various sulfonyl chlorides, which enhances their ionization efficiency. nih.gov While the product ion spectra of some sulfonyl derivatives are dominated by ions from the derivatizing agent, others can produce analyte-specific fragment ions, which are crucial for structural confirmation and selective quantification. nih.gov The use of derivatization in LC-MS/MS is a powerful strategy for the analysis of trace-level analytes in complex matrices. nih.gov

Table 2: Application of Sulfonyl Chloride Derivatization in LC-MS/MS

Analyte ClassDerivatizing Agent FeatureEffect on LC-MS/MS
Steroidal EstrogensHigh Proton Affinity GroupEnhanced Ionization Efficiency
Polar PesticidesDansyl ChlorideImproved Separation and Detection
Propofol1,2-dimethylimidazole-4-sulfonyl chlorideImproved Ionization and Fragmentation

This table is generated based on data from analogous derivatization reactions.

Post-column Derivatization Techniques

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the chromatographic column but before detection. This technique is employed when the analyte is unstable under pre-column derivatization conditions or when the derivatizing reagent interferes with the chromatographic separation.

While pre-column derivatization with sulfonyl chlorides is more common, post-column techniques can be advantageous in certain applications. For example, in the analysis of sulfonamides, a post-column reaction with dimethylaminobenzaldehyde is used to form a colored complex that can be detected spectrophotometrically. nih.gov This approach avoids potential issues with the stability of the derivatized analyte on the column. The primary goal of post-column derivatization is to enhance the signal of the analyte without altering the chromatographic efficiency or reproductivity. actascientific.com

Spectroscopic Detectability Enhancement through Derivatization Strategies

The primary motivation for using 4-Methoxy-2-naphthalenesulfonyl chloride as a derivatizing agent is the significant enhancement of spectroscopic detectability. The naphthalene ring system is an excellent chromophore and fluorophore.

Upon derivatization, the naphthalene moiety is attached to the analyte molecule. This allows for highly sensitive detection using UV-visible or fluorescence detectors. The methoxy (B1213986) group on the naphthalene ring can further enhance the fluorescence quantum yield of the derivative, leading to even lower detection limits. For example, a highly sensitive pre-column derivatization method for tobramycin (B1681333) using 2-naphthalenesulfonyl chloride with fluorescence detection has been developed, demonstrating the power of this strategy for non-chromophoric drugs. researchgate.net The resulting derivatives can often be detected at picomole or even femtomole levels, making this a powerful technique for trace analysis.

Structural Elucidation and Spectroscopic Characterization of Derivatives

Advanced Spectroscopic Methods Applied to 4-Methoxy-2-naphthalenesulfonyl Chloride Derivatives (e.g., 2D NMR, High-Resolution Mass Spectrometry)

For instance, in the analysis of N'-(4-methoxybenzylidene)benzenesulfonohydrazide, ¹H NMR spectroscopy allows for the initial identification of all proton signals. jcsp.org.pk The aromatic protons of the benzene (B151609) and methoxybenzene rings typically appear as multiplets in the downfield region, while the methoxy (B1213986) group protons present as a characteristic singlet. jcsp.org.pk The N-H proton can also be identified, often as a broad singlet.

To further assign the carbon framework, ¹³C NMR spectroscopy is employed. The signals for the aromatic carbons and the methoxy carbon can be identified based on their chemical shifts. jcsp.org.pk However, for unambiguous assignment of both proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. The HMBC spectrum, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular structure, including the connectivity of the sulfonamide and aromatic moieties.

High-Resolution Mass Spectrometry is another powerful tool that provides the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This technique is crucial for confirming the identity of the synthesized derivative and ensuring its purity. The precise mass measurement from HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the structural assignment.

While specific 2D NMR and HRMS data for a 4-methoxy-2-naphthalenesulfonyl derivative are not detailed in the provided search results, the application of these techniques to structurally similar sulfonamides follows the same principles, enabling a comprehensive and unambiguous structural elucidation.

X-ray Crystallographic Analysis of Crystalline Derivatives

In a study of N-(phenyl)-4-methoxybenzenesulfonamide, the compound was found to crystallize in the orthorhombic crystal system. mdpi.com The analysis revealed crucial details about the molecular geometry, including the dihedral angle between the two aromatic rings. mdpi.com Such conformational details are vital for understanding the molecule's shape and potential interactions.

The packing of molecules in the crystal is often governed by intermolecular forces, such as hydrogen bonds and other weaker interactions. For instance, in the crystal structures of N-(aryl)-4-methoxybenzenesulfonamides, strong N-H···O hydrogen bonds are a recurring motif, often forming chains of molecules. mdpi.com Weaker interactions, such as C-H···π interactions, can also play a significant role in stabilizing the crystal packing. mdpi.com These interactions dictate the supramolecular architecture, which can influence the physical properties of the compound.

The table below summarizes crystallographic data for a representative N-(aryl)-4-methoxybenzenesulfonamide, illustrating the type of detailed information obtained from X-ray analysis.

ParameterN-(phenyl)-4-methoxybenzenesulfonamide
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2049
b (Å)14.5905
c (Å)16.8621
Volume (ų)1280.54
Z4
Dihedral Angle (rings)55.14°
Key InteractionsN-H···O hydrogen bonds

Data sourced from a study on N-(Aryl)-4-methoxybenzenesulfonamides. mdpi.com

This detailed structural information is invaluable for structure-activity relationship studies and for understanding the fundamental chemical and physical properties of these sulfonamide derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of the molecule's chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making these techniques ideal for confirming the successful synthesis of derivatives of 4-methoxy-2-naphthalenesulfonyl chloride.

In the IR spectrum of a typical sulfonamide derivative, several key absorption bands can be identified. For example, in N-(phenyl)-4-methoxybenzenesulfonamide, a distinct band corresponding to the N-H stretch is observed around 3257 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety give rise to strong bands typically in the regions of 1338 cm⁻¹ and 1160 cm⁻¹, respectively. mdpi.com The C-O stretching of the methoxy group can be identified by bands around 1267 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in the analysis of N'-(4-methoxybenzylidene)benzenesulfonohydrazide, both IR and Raman spectra were used to identify the characteristic vibrational modes. jcsp.org.pk The vibrational frequencies obtained from these experimental techniques can be further supported by theoretical calculations using methods like Density Functional Theory (DFT), which can aid in the precise assignment of the observed bands.

The following table presents typical vibrational frequencies for key functional groups found in sulfonamide derivatives, based on data from related compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching~3257 mdpi.com
S=OAsymmetric Stretching~1338 mdpi.com
S=OSymmetric Stretching~1160 mdpi.com
C-O (methoxy)Stretching~1267 mdpi.com

By analyzing the IR and Raman spectra, researchers can confirm the presence of the key sulfonamide and methoxy-naphthalene functionalities and gain insights into the bonding environment within the derivative molecules.

Computational and Theoretical Studies on 4 Methoxy 2 Naphthalenesulfonyl Chloride

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and, consequently, the reactivity and stability of 4-methoxy-2-naphthalenesulfonyl chloride. These calculations can determine a variety of molecular properties that are key to understanding its chemical behavior.

The stability of the molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A large HOMO-LUMO energy gap generally signifies high kinetic stability, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-methoxy-2-naphthalenesulfonyl chloride, the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl chloride group attached to the naphthalene (B1677914) ring system will influence these energy levels.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of the molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness suggests greater stability. The electrophilicity index provides a quantitative measure of the molecule's ability to act as an electrophile.

The distribution of charge within the 4-methoxy-2-naphthalenesulfonyl chloride molecule is another critical factor in determining its reactivity. Molecular Electrostatic Potential (MEP) maps are graphical representations of the electrostatic potential on the electron density surface of the molecule. These maps are invaluable for identifying the regions that are most susceptible to nucleophilic and electrophilic attack. In the case of 4-methoxy-2-naphthalenesulfonyl chloride, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the sulfonyl and methoxy groups, making them potential sites for interaction with electrophiles. Conversely, positive potential (electron-deficient regions) would be expected around the sulfur atom of the sulfonyl chloride group and potentially some of the hydrogen atoms, indicating sites for nucleophilic attack.

The following table presents hypothetical, yet representative, data from quantum chemical calculations for 4-methoxy-2-naphthalenesulfonyl chloride, illustrating the types of information that can be obtained from such studies.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of kinetic stability
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.79 eVPropensity to act as an electrophile

Reaction Pathway Modeling and Transition State Analysis for Sulfonyl Chloride Transformations

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving 4-methoxy-2-naphthalenesulfonyl chloride. By mapping the potential energy surface for a given transformation, researchers can identify the most probable reaction pathways, including the structures of intermediates and transition states. This level of detail is crucial for a comprehensive understanding of the reaction mechanism.

For sulfonyl chlorides, a common reaction is nucleophilic substitution at the sulfur atom. Theoretical studies can help to distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. In the SN2-like mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. In the addition-elimination mechanism, the nucleophile first adds to the sulfur atom to form a pentacoordinate intermediate, which then eliminates the chloride ion in a second step.

Transition state analysis is a key component of reaction pathway modeling. By calculating the energy and geometry of the transition state, it is possible to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the structure is indeed a true transition state.

For the reaction of 4-methoxy-2-naphthalenesulfonyl chloride with a nucleophile, computational models would likely show that the electron-donating methoxy group influences the stability of the transition state and any intermediates. The naphthalene ring itself also plays a role in delocalizing charge in the transition state. By comparing the activation energies for different potential pathways, it is possible to predict which mechanism is more favorable under specific reaction conditions.

The table below illustrates the kind of data that can be generated from reaction pathway modeling for the reaction of 4-methoxy-2-naphthalenesulfonyl chloride with a generic nucleophile (Nu-).

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Features
Reactants4-Methoxy-2-naphthalenesulfonyl chloride + Nu-0-
Transition State (SN2)[Nu---SO2(R)---Cl]-+15Elongated S-Cl bond, forming Nu-S bond
Products4-Methoxy-2-naphthalenesulfonate-Nu + Cl--10-

Molecular Docking and Interaction Studies with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to dock a ligand into the binding site of a protein, the principles of molecular docking can also be applied to study the interactions of 4-methoxy-2-naphthalenesulfonyl chloride with other small molecules or on surfaces.

These studies can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the formation of molecular complexes. For 4-methoxy-2-naphthalenesulfonyl chloride, docking studies could be used to investigate its interaction with various solvents, reagents, or catalysts. For example, modeling the interaction with a Lewis acid catalyst could show how the catalyst activates the sulfonyl chloride group towards nucleophilic attack.

The results of molecular docking are typically presented as a docking score, which is an estimate of the binding affinity, and a predicted binding pose. The binding pose shows the three-dimensional arrangement of the interacting molecules, highlighting the specific atoms and functional groups involved in the interaction.

The following table provides a hypothetical example of the output from a molecular docking study of 4-methoxy-2-naphthalenesulfonyl chloride with a model catalyst.

ParameterValueDescription
Docking Score-7.2 kcal/molEstimated binding affinity
Predicted Binding PoseInteraction with the sulfonyl groupThe catalyst is predicted to bind to the oxygen atoms of the sulfonyl chloride group
Key InteractionsLewis acid-base interactionThe electron-deficient center of the catalyst interacts with the electron-rich oxygen atoms

Elucidation of Structure-Reactivity Relationships and Mechanistic Insights

By combining the results from quantum chemical calculations, reaction pathway modeling, and molecular interaction studies, it is possible to build a comprehensive understanding of the structure-reactivity relationships for 4-methoxy-2-naphthalenesulfonyl chloride. This involves correlating specific structural features of the molecule with its observed chemical behavior.

For instance, the electronic effect of the methoxy group at the 4-position of the naphthalene ring can be quantitatively assessed. As an electron-donating group, it is expected to increase the electron density on the naphthalene ring and potentially influence the reactivity of the sulfonyl chloride group at the 2-position. Computational studies can quantify this effect by calculating parameters such as atomic charges and frontier orbital densities.

Mechanistic insights are also a key outcome of these computational studies. For example, by modeling the reaction with different nucleophiles, it might be possible to predict a shift in the reaction mechanism from SN2 to addition-elimination depending on the nature of the attacking species. These predictions can then guide experimental work to verify the proposed mechanisms.

The table below summarizes the key structure-reactivity relationships for 4-methoxy-2-naphthalenesulfonyl chloride that can be elucidated through computational studies.

Structural FeatureEffect on ReactivityComputational Evidence
Methoxy group at C4Electron-donating, activates the ring towards electrophilic substitutionIncreased electron density on the naphthalene ring in MEP maps
Sulfonyl chloride group at C2Electron-withdrawing, deactivates the ring, electrophilic sulfur centerPositive electrostatic potential on the sulfur atom, low LUMO energy localized on the sulfonyl group
Naphthalene scaffoldExtended π-system for charge delocalizationDelocalized nature of frontier molecular orbitals

Advanced Applications and Emerging Research Frontiers

Application in Materials Science

The reactivity of the sulfonyl chloride group in 4-Methoxy-2-naphthalenesulfonyl chloride makes it a valuable tool for modifying the properties of various materials, including polymers and metal-organic frameworks (MOFs).

Polymer Modification

The covalent attachment of the 4-methoxy-2-naphthalenesulfonyl moiety to polymer chains can significantly alter their physical and chemical properties. This process, known as polymer grafting or surface modification, can enhance characteristics such as thermal stability, conductivity, and biocompatibility. The bulky naphthalene (B1677914) group can introduce steric hindrance, affecting the polymer's morphology and chain packing, while the methoxy (B1213986) and sulfonyl groups can alter its polarity and reactivity.

Polymer grafting can be achieved through several methods, including "grafting to," "grafting from," and "grafting through" techniques. In the "grafting to" approach, pre-synthesized polymer chains with reactive functional groups are reacted with the sulfonyl chloride. The "grafting from" method involves initiating polymerization from sites on a polymer backbone that have been functionalized with a derivative of 4-Methoxy-2-naphthalenesulfonyl chloride.

Polymer Modification TechniqueDescriptionPotential Impact of 4-Methoxy-2-naphthalenesulfonyl chloride
Grafting to Attachment of pre-formed polymer chains to a substrate.Introduces the bulky and polar naphthalenesulfonyl group onto the polymer surface.
Grafting from Polymer chains are grown from an initiator attached to the substrate.Allows for the creation of dense polymer brushes with the naphthalenesulfonyl moiety.
Surface Modification Altering the surface properties of a material.Can improve biocompatibility, adhesion, and other surface-specific characteristics.

Metal-Organic Framework Functionalization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs can be tailored through post-synthetic modification (PSM), a technique used to introduce new functional groups into the framework after its initial synthesis. rsc.orgrsc.orgresearchgate.net

4-Methoxy-2-naphthalenesulfonyl chloride can be employed as a reagent in the PSM of MOFs that contain reactive amine or hydroxyl functionalities on their organic linkers. The sulfonyl chloride reacts with these groups to form stable sulfonamide or sulfonate ester linkages, respectively. This functionalization can alter the pore size, surface chemistry, and catalytic activity of the MOF. For instance, the introduction of the bulky 4-methoxy-2-naphthalenesulfonyl group can create specific binding sites for guest molecules or enhance the framework's stability. rsc.orgrsc.orgresearchgate.net

Development of Novel Reagents and Methodologies Based on Sulfonyl Chloride Scaffolds

The 4-methoxy-2-naphthalenesulfonyl scaffold serves as a building block for the development of new reagents and synthetic methodologies. Its inherent reactivity and structural features can be exploited to create molecules with unique properties and applications in catalysis and organic synthesis.

The development of novel reagents often involves leveraging the sulfonyl chloride group for coupling with other molecules to introduce the fluorescent and structurally rigid naphthalene moiety. This can be particularly useful in the design of probes for biological imaging or as catalysts where the naphthalene group can influence the steric and electronic environment of a catalytic center.

Green Chemistry Principles in Sulfonyl Chloride Chemistry and Sustainable Syntheses

The application of green chemistry principles to the synthesis and reactions of sulfonyl chlorides aims to reduce the environmental impact of these processes. rsc.orgorganic-chemistry.orgrsc.org This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

Traditional methods for the synthesis of sulfonyl chlorides often involve the use of harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which generate significant amounts of hazardous waste. prepchem.com Greener alternatives are being explored that utilize milder and more sustainable reagents. For example, methods involving oxidative chlorination of thiols or the use of N-chlorosuccinimide (NCS) in combination with S-alkylisothiourea salts offer more environmentally friendly routes to sulfonyl chlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods often proceed under milder conditions and can reduce the generation of toxic byproducts.

Furthermore, the use of eco-friendly solvents is a key aspect of sustainable sulfonyl chloride chemistry. laballey.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Water, ionic liquids, and bio-based solvents are being investigated as replacements for traditional volatile organic compounds (VOCs). orientjchem.org For instance, performing reactions in aqueous micellar media can enhance reaction rates and facilitate product separation, thereby minimizing the use of organic solvents.

The principles of green chemistry also extend to the reactions of sulfonyl chlorides. Developing catalytic methods that can proceed with high efficiency under mild conditions and with minimal waste generation is an active area of research. Photocatalytic methods for the synthesis of sulfonyl chlorides from arenediazonium salts represent a sustainable alternative to traditional Meerwein chlorosulfonylation. acs.org

Green Chemistry ApproachApplication in Sulfonyl Chloride ChemistryExample
Use of Safer Reagents Replacing hazardous chlorinating agents.N-chlorosuccinimide (NCS) with S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net
Use of Greener Solvents Replacing volatile organic compounds (VOCs).Water, ionic liquids, bio-based solvents. laballey.comsigmaaldrich.comsigmaaldrich.comresearchgate.netorientjchem.org
Energy Efficiency Developing reactions that proceed at lower temperatures.Photocatalytic synthesis. acs.org
Waste Reduction Designing reactions with high atom economy.In-situ generation and reaction of sulfonyl chlorides. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.